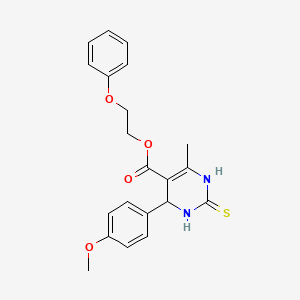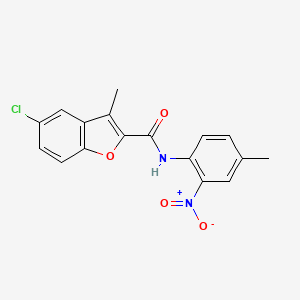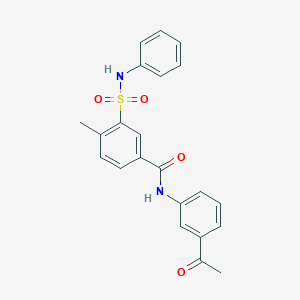![molecular formula C14H13N5O B5216457 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine, also known as MP-124, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine is not fully understood, but research has suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function and neuroprotection.
实验室实验的优点和局限性
One of the main advantages of using 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in lab experiments is its potential as a therapeutic agent for various diseases and conditions. This compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and studied.
未来方向
There are several future directions for research on 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine. One area of focus is the development of new therapeutic agents based on this compound. Researchers are also exploring the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Overall, the potential applications of this compound in scientific research are vast, and further investigation is needed to fully explore its potential as a therapeutic agent.
合成方法
The synthesis of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine involves a multi-step process that includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with 1-(2-methoxyphenyl)pyrazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation through column chromatography.
科学研究应用
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has been studied extensively for its potential use in the treatment of cancer. Research has shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been studied for its anti-inflammatory and neuroprotective effects. In addition, this compound has been shown to have potential in the treatment of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
4-[1-(2-methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-13-5-3-2-4-12(13)19-9-10(8-17-19)11-6-7-16-14(15)18-11/h2-9H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYBPZFOYQRVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)



![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)

